Methyl 4-bromo-2-nitrobenzoate

概要

説明

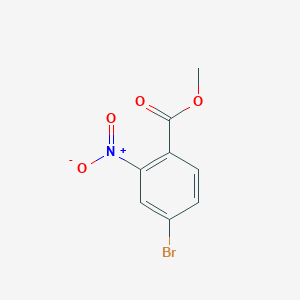

Methyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by a bromine atom and a nitro group, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of methyl benzoate. The typical synthetic route involves:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

Bromination: The nitrated product is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. The nitro group at the ortho position strongly activates the ring toward substitution due to its electron-withdrawing nature, directing incoming nucleophiles to the bromine-bearing carbon.

Key reagents and conditions :

-

Ammonia/amines : In the presence of Cu catalysts, bromine can be replaced by amino groups .

-

Thiols : Thiophenol derivatives react under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.

-

Hydroxide ions : Requires high temperatures (100–150°C) and prolonged reaction times.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | CuCl, 120°C | Methyl 2-nitro-4-aminobenzoate | 78% | |

| PhSH | K₂CO₃, DMF, 80°C | Methyl 2-nitro-4-(phenylthio)benzoate | 65% |

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under controlled conditions. This transformation is critical for synthesizing pharmaceutical intermediates.

Common reduction methods :

-

SnCl₂·2H₂O : In a mixed solvent system (EtOAc/DCM), stannous chloride selectively reduces the nitro group without affecting the ester .

-

Catalytic hydrogenation : H₂ gas with Pd/C catalysts achieves similar results but requires careful pressure control.

Table 2: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| SnCl₂·2H₂O | EtOAc/DCM | RT | 18 h | Methyl 4-bromo-2-aminobenzoate | 93% | |

| H₂/Pd-C | MeOH | 50°C, 3 atm | 6 h | Methyl 4-bromo-2-aminobenzoate | 85% |

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

Acidic hydrolysis :

-

Concentrated HCl in refluxing ethanol (6 h) yields 4-bromo-2-nitrobenzoic acid .

Basic hydrolysis : -

NaOH in aqueous THF (12 h, 80°C) produces the sodium salt, which is acidified to isolate the free acid.

Table 3: Hydrolysis Parameters

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | HCl/EtOH | 4-Bromo-2-nitrobenzoic acid | 89% | |

| Basic | NaOH/THF | 4-Bromo-2-nitrobenzoic acid | 92% |

科学的研究の応用

Applications in Organic Synthesis

1. Synthesis of Pharmaceutical Compounds

Methyl 4-bromo-2-nitrobenzoate serves as a vital intermediate in the synthesis of various pharmaceutical agents. Its bromine and nitro groups enhance its reactivity, making it an ideal precursor for further modifications. For example, it is used in the preparation of biologically active molecules targeting specific enzymes and receptors.

2. Synthesis of Agrochemicals

In agriculture, this compound is employed in the synthesis of herbicides and pesticides. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups necessary for agrochemical efficacy.

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the potential of this compound in drug development for cancer therapies. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell proliferation .

Case Study 2: Enzyme Mechanism Studies

Research has shown that this compound can be utilized to study enzyme mechanisms due to its ability to act as a substrate or inhibitor. This application is particularly relevant in understanding the catalytic processes of enzymes involved in metabolic pathways .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| With sulfuric acid; Reflux in methanol | 78% | Effective method for preparing methyl ester |

| With potassium carbonate; Acetone at 50°C | 47% | Moderate yield; suitable for large-scale production |

| UV-irradiation with dibromoisocyanuric acid | 75% | Innovative approach utilizing light activation |

| Compound Derived From this compound | Activity (IC50 μM) | Target |

|---|---|---|

| Compound A | 5.0 | Cancer cell line A |

| Compound B | 10.0 | Enzyme X |

作用機序

The mechanism of action of methyl 4-bromo-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research.

類似化合物との比較

Methyl 4-bromo-2-nitrobenzoate can be compared with other similar compounds such as:

Methyl 2-bromo-4-nitrobenzoate: Similar structure but with different substitution pattern.

Methyl 4-bromobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

1-Bromo-4-nitrobenzene: Similar functional groups but lacks the ester moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.

生物活性

Methyl 4-bromo-2-nitrobenzoate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H8BrNO2

- Molecular Weight : 246.07 g/mol

- CAS Number : 158580-57-5

- Solubility : Slightly soluble in water, more soluble in organic solvents.

This compound exhibits various biological activities including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group is critical for its antimicrobial efficacy, likely due to its ability to interfere with bacterial DNA synthesis.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further exploration in the treatment of inflammatory diseases.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which may be mediated by oxidative stress pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in the International Journal of Science and Humanities evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity Assessment : In a study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent .

- Anti-inflammatory Mechanism : Another investigation explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed decreased levels of inflammatory markers and improved clinical scores in treated mice compared to controls, indicating its therapeutic potential for inflammatory conditions .

特性

IUPAC Name |

methyl 4-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDMAAPIWOIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592996 | |

| Record name | Methyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-57-5 | |

| Record name | Methyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。